CID 18597908

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “CID 18597908” is known as alpha-Methylacyl-CoA Racemase (AMACR). This enzyme plays a crucial role in the metabolism of branched-chain fatty acids and bile acid intermediates. It is particularly significant in the context of human health, as it is involved in the beta-oxidation of fatty acids in peroxisomes and mitochondria.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of alpha-Methylacyl-CoA Racemase typically involves recombinant DNA technology. The gene encoding AMACR is cloned into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of AMACR can be scaled up using bioreactors. The process involves optimizing the growth conditions of the host organism to maximize enzyme yield. Parameters such as temperature, pH, and nutrient supply are carefully controlled. After fermentation, the enzyme is extracted and purified through a series of filtration and chromatography steps.

化学反应分析

Types of Reactions

Alpha-Methylacyl-CoA Racemase primarily catalyzes racemization reactions, which involve the conversion of one enantiomer of a substrate to its mirror image. This enzyme is also involved in oxidation-reduction reactions as part of the fatty acid beta-oxidation pathway.

Common Reagents and Conditions

The racemization reaction catalyzed by AMACR typically requires the presence of cofactors such as flavin adenine dinucleotide (FAD). The reaction conditions include a neutral pH and a temperature range of 25-37°C.

Major Products Formed

The primary product of the racemization reaction catalyzed by AMACR is the conversion of ®-2-methylacyl-CoA to (S)-2-methylacyl-CoA, which can then undergo further metabolic processing.

科学研究应用

Alpha-Methylacyl-CoA Racemase has several important applications in scientific research:

Chemistry: AMACR is used in studies related to enzyme catalysis and stereochemistry.

Biology: It is a key enzyme in the study of fatty acid metabolism and energy production.

Medicine: AMACR is a biomarker for certain types of cancer, including prostate cancer. Its expression levels are used in diagnostic tests.

Industry: The enzyme is used in the production of specific pharmaceuticals that require chiral intermediates.

作用机制

Alpha-Methylacyl-CoA Racemase exerts its effects by catalyzing the racemization of 2-methylacyl-CoA substrates. The enzyme binds to the substrate and facilitates the removal and re-addition of a proton, resulting in the conversion of one enantiomer to another. This process involves the formation of a stabilized enolate intermediate. The molecular targets of AMACR include branched-chain fatty acids and bile acid intermediates, which are essential for energy production and lipid metabolism.

相似化合物的比较

Similar Compounds

Alpha-Methylacyl-CoA Epimerase: Another enzyme involved in the metabolism of branched-chain fatty acids, but it catalyzes epimerization rather than racemization.

Acyl-CoA Dehydrogenase: Involved in the initial step of fatty acid beta-oxidation, but it catalyzes dehydrogenation reactions.

Enoyl-CoA Hydratase: Catalyzes the hydration of enoyl-CoA to hydroxyacyl-CoA in the beta-oxidation pathway.

Uniqueness

Alpha-Methylacyl-CoA Racemase is unique in its ability to catalyze the racemization of 2-methylacyl-CoA substrates, a critical step in the metabolism of branched-chain fatty acids. Its role as a biomarker for certain cancers also distinguishes it from other enzymes in the fatty acid metabolism pathway.

属性

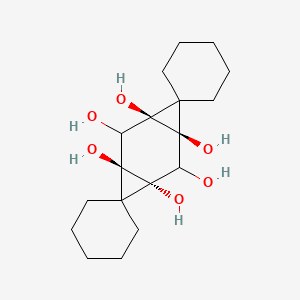

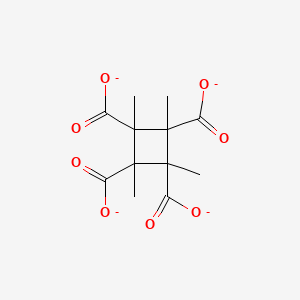

分子式 |

C18H28O6 |

|---|---|

分子量 |

340.4 g/mol |

InChI |

InChI=1S/C18H28O6/c19-11-15(21)13(7-3-1-4-8-13)16(15,22)12(20)18(24)14(17(11,18)23)9-5-2-6-10-14/h11-12,19-24H,1-10H2/t11?,12?,15-,16-,17-,18+/m1/s1 |

InChI 键 |

YIOUCEOADZWHCI-JVGMJCRMSA-N |

手性 SMILES |

C1CCC2(CC1)[C@@]3([C@]2(C([C@@]4([C@@](C3O)(C45CCCCC5)O)O)O)O)O |

规范 SMILES |

C1CCC2(CC1)C3(C2(C(C4(C5(C4(C3O)O)CCCCC5)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)

![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)